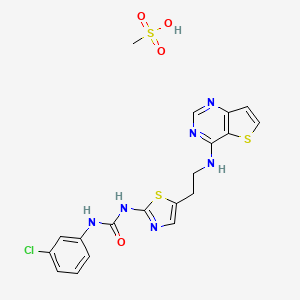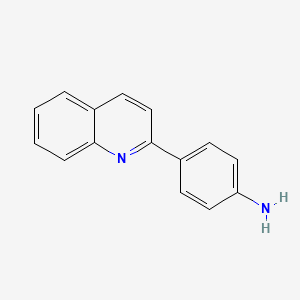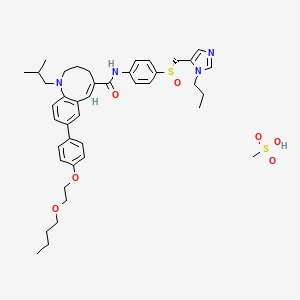
SNS-314 Mesylat
Übersicht
Beschreibung
SNS 314 Mesylat ist ein potenter und selektiver Inhibitor der Aurora-Kinasen A, B und C. Aurora-Kinasen sind Serin/Threonin-Kinasen, die eine entscheidende Rolle bei der Zellteilung spielen, indem sie die Zentrosomenreifung, die Mitose-Spindelbildung und die Zytokinese regulieren. SNS 314 Mesylat hat in verschiedenen präklinischen Modellen ein erhebliches Potenzial gezeigt, das Tumorwachstum zu hemmen, und wird derzeit in klinischen Studien zur Behandlung von fortgeschrittenen soliden Tumoren getestet .
Herstellungsmethoden
Die Synthese von SNS 314 Mesylat umfasst mehrere Schritte, beginnend mit der Herstellung der Kernstruktur, gefolgt von der Einführung funktioneller Gruppen und dem abschließenden Mesylierungsschritt. Die Synthesewege umfassen in der Regel die folgenden Schritte:
Bildung der Kernstruktur: Die Kernstruktur wird durch eine Reihe von Reaktionen synthetisiert, die die Kupplung eines Thiazolrings mit einer Thieno[3,2-d]pyrimidin-Einheit beinhalten.
Einführung funktioneller Gruppen: Funktionelle Gruppen wie die Chlorphenyl- und Harnstoff-Einheiten werden durch nukleophile Substitution und Kondensationsreaktionen eingeführt.
Mesylierung: Der letzte Schritt beinhaltet die Mesylierung der Verbindung unter Verwendung von Methansulfonsäure, um SNS 314 Mesylat zu bilden
Wissenschaftliche Forschungsanwendungen
SNS 314 Mesylat hat ein breites Anwendungsspektrum in der wissenschaftlichen Forschung, darunter:
Chemie: SNS 314 Mesylat wird als Werkzeugverbindung verwendet, um die Rolle von Aurora-Kinasen bei der Zellteilung zu untersuchen und neue Inhibitoren mit verbesserter Selektivität und Potenz zu entwickeln.
Biologie: In der biologischen Forschung wird SNS 314 Mesylat verwendet, um die Mechanismen der Zellteilung und die Auswirkungen der Hemmung von Aurora-Kinasen auf zelluläre Prozesse zu untersuchen.
Medizin: SNS 314 Mesylat wird in klinischen Studien zur Behandlung von fortgeschrittenen soliden Tumoren getestet. .
Wirkmechanismus
SNS 314 Mesylat übt seine Wirkung aus, indem es Aurora-Kinasen A, B und C hemmt. Aurora-Kinasen spielen eine wesentliche Rolle bei der Regulation der Mitose, einschließlich der Bildung der mitotischen Spindel, der chromosomalen Ausrichtung und der Zytokinese. Durch die Hemmung dieser Kinasen stört SNS 314 Mesylat den normalen Ablauf der Mitose, was zu einem Zellzyklusarrest und Apoptose führt. Die Hemmung von Aurora-Kinasen verhindert auch die Phosphorylierung von Histon H3, einem Schlüsselsubstrat, das an der Chromosomenkondensation beteiligt ist .
Wirkmechanismus
Target of Action
SNS-314 Mesylate is a potent and selective inhibitor of Aurora kinases A, B, and C . Aurora kinases are serine/threonine kinases that play fundamental roles in regulating cell division . Aurora-A localizes to the centrosomes and functions in centrosome regulation and mitotic spindle formation . Aurora-B ensures that the DNA is appropriately aligned and that cytokinesis proceeds successfully .
Mode of Action
SNS-314 Mesylate operates as an ATP-competitive inhibitor of Aurora kinases . It interacts with its targets, leading to the inhibition of Aurora kinases A, B, and C . This inhibition results in proliferating cells bypassing the mitotic spindle checkpoint and failing to undergo cytokinesis .
Biochemical Pathways
The process of cell division, or mitosis, plays a critical role in the uncontrolled proliferation that is a hallmark of cancer . During mitosis, a cell aligns duplicate copies of its DNA along a mitotic spindle and subdivides itself through a process called cytokinesis, creating two identical daughter cells . Aurora kinases play key roles in this process, and their inhibition by SNS-314 Mesylate leads to a halt in cellular division at the mitotic phase of the cell cycle .
Pharmacokinetics
It is currently in a dose escalation phase 1 clinical trial for the treatment of patients with advanced solid tumors . This suggests ongoing research into its Absorption, Distribution, Metabolism, and Excretion (ADME) properties.
Result of Action
The inhibition of Aurora kinases by SNS-314 Mesylate leads to proliferating cells bypassing the mitotic spindle checkpoint and failing to undergo cytokinesis . This results in multiple rounds of endoreduplication and eventually cell death . In vivo, SNS-314 Mesylate has shown potent antitumor activity .
Vorbereitungsmethoden
The synthesis of SNS 314 mesylate involves multiple steps, starting with the preparation of the core structure, followed by the introduction of functional groups and the final mesylation step. The synthetic route typically includes the following steps:
Formation of the core structure: The core structure is synthesized through a series of reactions involving the coupling of a thiazole ring with a thieno[3,2-d]pyrimidine moiety.
Introduction of functional groups: Functional groups such as the chlorophenyl and urea moieties are introduced through nucleophilic substitution and condensation reactions.
Mesylation: The final step involves the mesylation of the compound using methanesulfonic acid to form SNS 314 mesylate
Analyse Chemischer Reaktionen
SNS 314 Mesylat unterliegt verschiedenen chemischen Reaktionen, darunter:
Oxidation: SNS 314 Mesylat kann Oxidationsreaktionen unterliegen, die zur Bildung oxidierter Derivate führen.
Reduktion: Reduktionsreaktionen können SNS 314 Mesylat in reduzierte Formen mit unterschiedlichen chemischen Eigenschaften umwandeln.
Substitution: Nukleophile Substitutionsreaktionen können verschiedene Substituenten in die Verbindung einführen und so möglicherweise ihre biologische Aktivität verändern.
Hydrolyse: Hydrolysereaktionen können SNS 314 Mesylat unter sauren oder basischen Bedingungen in seine Bestandteile zerlegen
Vergleich Mit ähnlichen Verbindungen
SNS 314 Mesylat ist einzigartig in seiner Selektivität und Potenz als Aurora-Kinase-Inhibitor. Ähnliche Verbindungen umfassen:
VX-680: Ein weiterer potenter Aurora-Kinase-Inhibitor mit einem ähnlichen Wirkmechanismus, aber einer anderen chemischen Struktur.
MLN8237: Ein selektiver Aurora-A-Kinase-Inhibitor mit unterschiedlichen pharmakokinetischen Eigenschaften.
AZD1152: Ein selektiver Aurora-B-Kinase-Inhibitor mit unterschiedlichen therapeutischen Anwendungen
SNS 314 Mesylat zeichnet sich durch seine Fähigkeit aus, alle drei Aurora-Kinase-Isoformen (A, B und C) mit hoher Potenz zu hemmen, was es zu einem wertvollen Werkzeug für die Untersuchung der Rollen dieser Kinasen bei der Zellteilung und für die Entwicklung neuer Antikrebstherapien macht .
Eigenschaften
IUPAC Name |
1-(3-chlorophenyl)-3-[5-[2-(thieno[3,2-d]pyrimidin-4-ylamino)ethyl]-1,3-thiazol-2-yl]urea;methanesulfonic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H15ClN6OS2.CH4O3S/c19-11-2-1-3-12(8-11)24-17(26)25-18-21-9-13(28-18)4-6-20-16-15-14(5-7-27-15)22-10-23-16;1-5(2,3)4/h1-3,5,7-10H,4,6H2,(H,20,22,23)(H2,21,24,25,26);1H3,(H,2,3,4) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FYCODPVDEFFWSR-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CS(=O)(=O)O.C1=CC(=CC(=C1)Cl)NC(=O)NC2=NC=C(S2)CCNC3=NC=NC4=C3SC=C4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H19ClN6O4S3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10648376 | |
| Record name | Methanesulfonic acid--N-(3-chlorophenyl)-N'-(5-{2-[(thieno[3,2-d]pyrimidin-4-yl)amino]ethyl}-1,3-thiazol-2-yl)urea (1/1) | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10648376 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
527.0 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1146618-41-8 | |
| Record name | SNS-314 Mesylate | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=1146618418 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Methanesulfonic acid--N-(3-chlorophenyl)-N'-(5-{2-[(thieno[3,2-d]pyrimidin-4-yl)amino]ethyl}-1,3-thiazol-2-yl)urea (1/1) | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10648376 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | SNS-314 MESYLATE | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/KGW32FDY3U | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![N-[2-(4-thiophen-3-ylphenyl)propyl]propane-2-sulfonamide](/img/structure/B1663795.png)








![N-[6-(dimethylamino)-6,7,8,9-tetrahydro-5H-carbazol-3-yl]-4-fluorobenzamide](/img/structure/B1663810.png)




